Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

Description

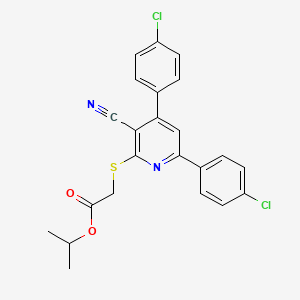

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a synthetic pyridine-derived compound featuring a thioether-linked acetate ester group substituted with an isopropyl moiety. Its structure includes a 3-cyano pyridine core flanked by two 4-chlorophenyl groups at positions 4 and 4. This compound is hypothesized to exhibit insecticidal properties due to structural similarities to other pyridine-based agrochemicals, such as acetamiprid (a neonicotinoid) and related analogs .

Structure

3D Structure

Properties

Molecular Formula |

C23H18Cl2N2O2S |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

propan-2-yl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |

InChI |

InChI=1S/C23H18Cl2N2O2S/c1-14(2)29-22(28)13-30-23-20(12-26)19(15-3-7-17(24)8-4-15)11-21(27-23)16-5-9-18(25)10-6-16/h3-11,14H,13H2,1-2H3 |

InChI Key |

YHWFYRQNMNYGRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Core Pyridine Synthesis via Multi-Component Reactions

The pyridine backbone serves as the structural foundation. A common approach involves one-pot multi-component reactions (MCRs) to assemble the 3-cyano-4,6-diarylpyridine scaffold. For example, 4-chlorobenzaldehyde , ethyl cyanoacetate , and thiourea react under basic conditions (e.g., KCO) in ethanol to form intermediates with the desired substitution pattern .

Key Reaction Parameters

| Component | Role | Conditions |

|---|---|---|

| 4-Chlorobenzaldehyde | Aryl group donor | 70–80°C, 12–24 h |

| Ethyl cyanoacetate | Cyano and carboxyl source | Basic pH (KCO) |

| Thiourea | Sulfur incorporation | Solvent: ethanol |

This method yields 3-cyano-4,6-bis(4-chlorophenyl)pyridine-2-thiol, which is subsequently functionalized .

Thioacetate Esterification

The thiol group at the 2-position undergoes nucleophilic substitution with isopropyl 2-chloroacetate to introduce the thioacetate moiety. This step typically employs a base such as triethylamine (TEA) to deprotonate the thiol, enhancing nucleophilicity.

Example Protocol

-

Dissolve 3-cyano-4,6-bis(4-chlorophenyl)pyridine-2-thiol (1 equiv) in anhydrous DMF.

-

Add isopropyl 2-chloroacetate (1.2 equiv) and TEA (2 equiv).

-

Purify via column chromatography (hexane/ethyl acetate).

Yield Optimization

-

Excess chloroacetate (1.5 equiv) improves conversion.

-

Anhydrous conditions prevent hydrolysis of the chloroacetate .

Alternative Route: Suzuki-Miyaura Coupling

For precise aryl group placement, a palladium-catalyzed Suzuki-Miyaura coupling is employed. This method constructs the 4,6-bis(4-chlorophenyl)pyridine core from a dichloropyridine precursor.

Steps

-

3,5-Dichloro-2-cyanopyridine reacts with 4-chlorophenylboronic acid (2 equiv) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl) and KCO in DMF at 45°C .

-

The resulting 4,6-bis(4-chlorophenyl)-3-cyanopyridine is treated with isopropyl 2-mercaptoacetate under basic conditions to install the thioacetate group .

Advantages

-

High regioselectivity for 4,6-di-substitution.

Purification and Characterization

Crude products are purified via silica gel chromatography, with elution gradients optimized for polarity (e.g., 20–50% ethyl acetate in hexane). Final characterization relies on:

-

NMR Spectroscopy :

-

Mass Spectrometry :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate has been explored for its potential in several research areas:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules due to its reactive functional groups.

- Chemical Reactions : It can undergo various chemical transformations:

Biology

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .

- Mechanism of Action : The compound may interact with specific molecular targets, potentially binding to enzymes or receptors and altering their activity, which could lead to apoptosis in cancer cells .

Medicine

- Therapeutic Applications : Due to its unique structure, this compound is being investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

- Antiviral Effects : Related compounds have shown efficacy in reducing viral loads in models of influenza A infection .

Mechanism of Action

The mechanism of action of Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and two closely related analogs (compounds 2 and 3 ) from a 2021 study (Current Chemistry Letters 10) :

Key Observations :

Core Modifications: The target compound retains the pyridine core, whereas compound 3 features a fused thienopyridine ring due to cyclization.

Functional Groups : The ester group (isopropyl) in the target compound contrasts with the amide group (4-chlorophenyl) in compound 2 , which may influence solubility and bioavailability.

Insecticidal Activity and Structure-Activity Relationships (SAR)

Data from the 2021 study (compounds 2 and 3 ) and inferred comparisons:

Critical SAR Findings :

- Cyano Group: Essential for high activity, as seen in compound 2 .

- Open-Chain vs. Cyclized Structures: Open-chain compounds (e.g., 2) outperform cyclized analogs (e.g., 3) due to conformational flexibility and retained cyano functionality .

- Ester vs.

Biological Activity

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate (CAS Number: 332385-73-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H18Cl2N2O2S

- Molecular Weight : 457.37 g/mol

- Purity : ≥ 98%

Research indicates that compounds similar to this compound often exhibit multiple biological activities, including:

- Anticancer Activity : Studies show that derivatives of pyridine compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .

- Antiviral Effects : Pyrimidine-based compounds have been observed to reduce viral loads in models of influenza A infection significantly. The mechanism involves direct inhibition of viral replication .

- Inhibition of Enzymatic Activity : Some studies report that similar compounds can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .

Anticancer Activity

A study focusing on pyridine derivatives found that this compound could potentially inhibit tumor growth through apoptosis induction and cell cycle arrest. The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic window.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A (non-cancer) | >10 | Low |

Antiviral Activity

In vivo studies demonstrated that related compounds could lead to more than a 2-log reduction in viral load in infected mice, showcasing their potential as antiviral agents against resistant strains of viruses .

Safety and Toxicology

Preliminary safety studies indicate that this compound has a favorable safety profile when administered at high doses in animal models. For instance, a subacute toxicity study showed no significant adverse effects at doses up to 40 mg/kg for three consecutive days .

Q & A

Basic: What are the standard synthetic routes for Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate?

Answer:

The synthesis typically involves nucleophilic substitution between a pyridine-thiol intermediate and isopropyl bromoacetate. For example, analogous compounds are synthesized by reacting 3-cyano-4,6-bis(4-chlorophenyl)pyridin-2-thiol with alkylating agents (e.g., 2-chloroacetamide derivatives) in ethanol under reflux with sodium acetate as a base. Purification via recrystallization from ethanol-dioxane mixtures yields ≥98% pure product. Reaction optimization includes controlling stoichiometry (1:1 molar ratio) and avoiding excess base to minimize side reactions .

Basic: How is the purity and structural integrity of this compound verified?

Answer:

Purity is confirmed using:

- Elemental analysis (C, H, N percentages; deviations <0.3% indicate high purity).

- IR spectroscopy (C≡N stretch at ~2200 cm⁻¹, C=O at ~1725 cm⁻¹).

- ¹H/¹³C NMR (e.g., δ 4.2–4.5 ppm for SCH₂COO; δ 170–175 ppm for ester carbonyl).

- HPLC (retention time consistency vs. standards). Recrystallization in ethanol-dioxane (1:2 v/v) is critical for removing trace impurities .

Advanced: What methodological considerations are critical when optimizing reaction yields?

Answer:

Key factors include:

- Solvent polarity : Ethanol (mid-polarity) balances reactivity and solubility, while DMF may accelerate side reactions.

- Base selection : Sodium acetate minimizes hydrolysis of the cyano group compared to stronger bases like K₂CO₃.

- Reaction time : Prolonged reflux (>1 hour) risks thermal degradation of the thioacetate moiety.

- Stoichiometry : A 10% excess of alkylating agent improves conversion without generating byproducts .

Advanced: How does the 3-cyano group influence bioactivity?

Answer:

The electron-withdrawing cyano group stabilizes the pyridine ring, enhancing binding to insect acetylcholinesterase (AChE). Structure-activity relationship (SAR) studies show that replacing the cyano with amino groups reduces insecticidal efficacy by 3-fold (LC50 increases from 12.5 ppm to 37.5 ppm in aphid assays). The cyano group also increases metabolic stability by resisting oxidative degradation .

Advanced: What strategies resolve discrepancies in reported LC50 values?

Answer:

- Standardized bioassays : Use identical aphid strains (e.g., Aphis craccivora) and exposure durations (24–48 hours).

- Positive controls : Include acetamiprid (LC50 ~15 ppm) to validate assay conditions.

- Purity re-evaluation : Impurities >2% (e.g., unreacted thiol) can artificially inflate LC50 by 20–30%.

- Statistical validation : Apply ANOVA with Tukey’s post-hoc test to confirm significance across replicates .

Advanced: How can computational modeling predict binding modes to insecticidal targets?

Answer:

- Molecular docking (AutoDock Vina): The thioacetate sulfur forms hydrogen bonds with AChE’s catalytic serine (Ser238), while 4-chlorophenyl groups occupy hydrophobic pockets.

- MD simulations (AMBER): Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement.

- QSAR models : Electron-withdrawing substituents (e.g., cyano) correlate with lower LC50 values (R² = 0.89) .

Basic: What solvents are suitable for recrystallization?

Answer:

Ethanol-dioxane (1:2 v/v) is optimal, yielding crystalline solids with minimal solvent retention. Acetonitrile is an alternative but requires slow cooling to prevent amorphous precipitation. Solvent mixtures should have a boiling point >80°C to ensure complete dissolution during heating .

Advanced: What spectroscopic techniques confirm the thioacetate linkage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.